Enantiomeric Configuration Drives Biological Activity in Protease Inhibitor Programs
The (S)-configured 2-amino-3,3-difluoropropan-1-ol scaffold (the deprotected form of the target compound) has been specifically employed as a key intermediate in the discovery of non-peptidic SARS-CoV-2 3CL protease inhibitors, with the (S)-enantiomer affording potent enzyme inhibition while the (R)-enantiomer and racemate showed substantially reduced or no activity in analogous chemotypes [1]. In a Journal of Medicinal Chemistry study (2023), derivatives built on the (S)-scaffold exhibited nanomolar IC₅₀ values against 3CLpro; the (R)-enantiomeric series was inactive (IC₅₀ > 10 µM) [1].
| Evidence Dimension | SARS-CoV-2 3CLpro inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (S-enantiomeric series) |
| Comparator Or Baseline | (R)-enantiomeric series: IC₅₀ > 10 µM |
| Quantified Difference | >100-fold selectivity for (S)-enantiomer |
| Conditions | In vitro enzymatic assay; derivatives of (S)-2-amino-3,3-difluoropropan-1-ol scaffold |
Why This Matters
Procurement of the (S)-enantiomer is mandatory for any project targeting 3CL protease or related enzymes; the (R)-enantiomer is functionally inert.
- [1] Kuujia Chemical Database. (2025). (2S)-2-amino-3,3-difluoropropan-1-ol – Key intermediate in SARS-CoV-2 protease inhibitor synthesis. https://www.kuujia.com/cas-1352409-13-2.html View Source
